3-Phenethylpyrrolidin-2-one

Overview

Description

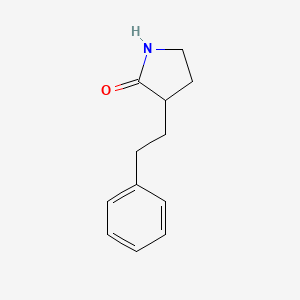

3-Phenethylpyrrolidin-2-one is a compound with the CAS Number: 1566530-79-7 . It is also known as Phenylpiracetam or Carphedon, and is classified as a nootropic drug that improves cognitive function without causing significant side effects.

Synthesis Analysis

A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) and the InChI key is CSWKEJRXBCOELI-UHFFFAOYSA-N .Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.26 g/mol . It is a powder at room temperature .Scientific Research Applications

Organocatalysis

3-Phenethylpyrrolidin-2-one derivatives have been explored for their utility in organocatalysis. For example, a study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol (a related compound) revealed its effectiveness in catalyzing asymmetric Michael addition reactions. This highlights the potential of such compounds in facilitating selective chemical reactions, which is a key aspect of organocatalysis (Cui Yan-fang, 2008).

Synthesis of Bioactive Compounds

Pyrrolidin-2-ones, including this compound, are often found in biologically active natural products. Their ability to act as acceptors in conjugate addition reactions makes them valuable starting materials in organic synthesis. This has implications for the synthesis of potentially bioactive 2-pyrrolidinones and pyrrolidines, as explored in the synthesis of nootropic compounds like nebracetam (J. Alves, 2007).

Self-Assembly and Functional Materials

Ionic derivatives of fulleropyrrolidines, which may include structures like this compound, have shown interesting self-assembly and thermotropic properties. These compounds can form a variety of functional and polymorphic structures, including microparticles with high water repellency and one-dimensional nanowires. Such properties are significant for developing new materials with specialized functions (Hongguang Li et al., 2011).

Cycloaddition Reactions

This compound and its derivatives have been studied for their role in cycloaddition reactions. For instance, the cycloaddition between N-methyl azomethine ylide and certain pyrrolidine derivatives has been explored, highlighting the versatility of these compounds in organic synthesis and their potential applications in creating new chemical entities (Magdalena Żmigrodzka et al., 2022).

Synthesis of Heterocyclic Compounds

The synthesis of pyrrolidin-2-ones, like this compound, is a topic of great interest due to their presence in various natural products and biologically active molecules. Research into the synthesis of new compounds by introducing various substituents into the pyrrolidin-2-one nucleus is ongoing, underlining the importance of these structures in pharmaceutical research (D. D. Rubtsova et al., 2020).

Mechanism of Action

Target of Action

Pyrrolidin-2-one, a core structure in 3-phenethylpyrrolidin-2-one, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific manner, leading to changes in the target’s function.

Biochemical Pathways

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . This suggests that the compound may have an impact on metabolic pathways related to these substances.

Result of Action

Pyrrolidin-2-ones and their derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

Action Environment

The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

3-Phenethylpyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . This compound affects key signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, it can alter the expression of genes related to cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their structure and function. One of the primary mechanisms involves the inhibition of enzyme activity by binding to their active sites . This compound can also activate certain enzymes, leading to enhanced catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods . Its degradation products can also have biological activities, which need to be considered in long-term studies. In vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation to produce various metabolites, which can have distinct biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its overall impact on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name |

3-(2-phenylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-11(8-9-13-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWKEJRXBCOELI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

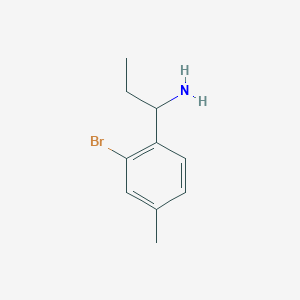

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1381430.png)

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride](/img/structure/B1381439.png)

amine](/img/structure/B1381444.png)

![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoroacetic acid](/img/structure/B1381445.png)